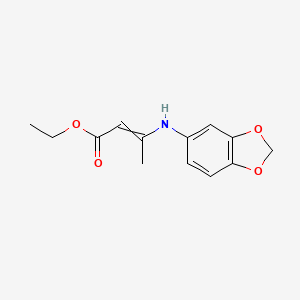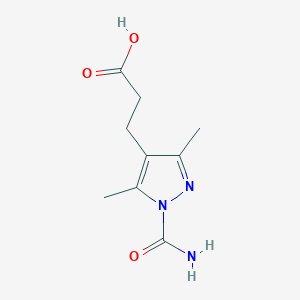![molecular formula C17H34O3 B14360368 7-[(Oxan-2-yl)oxy]dodecan-1-ol CAS No. 91097-64-2](/img/structure/B14360368.png)
7-[(Oxan-2-yl)oxy]dodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Oxan-2-yl)oxy]dodecan-1-ol is a chemical compound characterized by the presence of an oxane ring attached to a dodecanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Oxan-2-yl)oxy]dodecan-1-ol typically involves the reaction of dodecan-1-ol with oxane derivatives under specific conditions. One common method includes the use of oxirane or oxetane derivatives in the presence of a catalyst to facilitate the formation of the oxane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-[(Oxan-2-yl)oxy]dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced under specific conditions to yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
7-[(Oxan-2-yl)oxy]dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-[(Oxan-2-yl)oxy]dodecan-1-ol involves its interaction with specific molecular targets. The oxane ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Dodecan-1-ol: A similar compound with a simpler structure, lacking the oxane ring.
Dodecanal: An oxidized form of dodecan-1-ol.
1-Bromododecane: A halogenated derivative used in organic synthesis.
Uniqueness: 7-[(Oxan-2-yl)oxy]dodecan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts
Propriétés
Numéro CAS |
91097-64-2 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
7-(oxan-2-yloxy)dodecan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-2-3-6-11-16(12-7-4-5-9-14-18)20-17-13-8-10-15-19-17/h16-18H,2-15H2,1H3 |
Clé InChI |
MHIGJOBZQPEIDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCCO)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



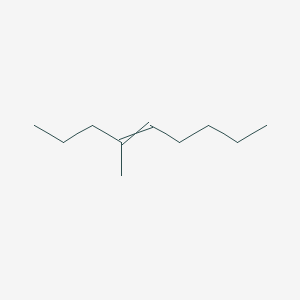
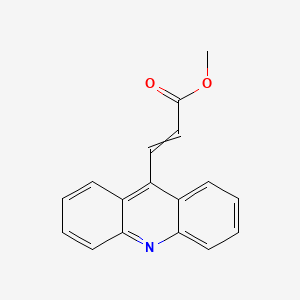
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
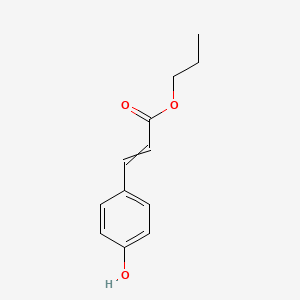
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
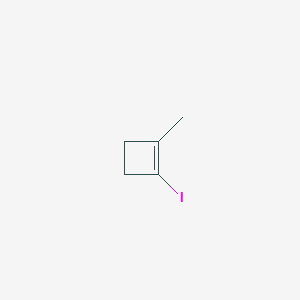

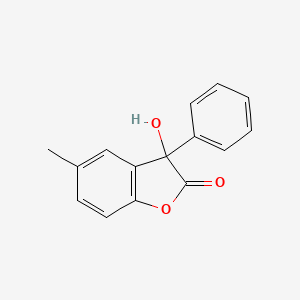
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
